molecular formula C10H16N2 B11918436 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11918436
M. Wt: 164.25 g/mol
InChI Key: KLLRPLZFCXKGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring fused to a pyridine ring, and an isopropyl group attached to the third carbon of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    Imidazo[1,2-a]pyridine: The parent compound without the tetrahydro and isopropyl modifications, which may have different pharmacological properties.

    Imidazo[1,2-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring, which may exhibit different biological activities.

The uniqueness of this compound lies in its specific structural features, such as the isopropyl group and the tetrahydro modification, which can influence its chemical and biological properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H16N2/c1-8(2)9-7-11-10-5-3-4-6-12(9)10/h7-8H,3-6H2,1-2H3

InChI Key

KLLRPLZFCXKGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2N1CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.